2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane
Overview
Description
2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] is a fluorinated organic compound with the molecular formula C7H2F14O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. This compound is used in various industrial and scientific applications due to its exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] typically involves the reaction of hexafluoropropylene oxide with difluoromethylene bis(oxy) compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives, which have applications in various fields.
Scientific Research Applications
2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] is utilized in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Research is ongoing to explore its use in imaging agents and as a component in pharmaceuticals.
Industry: It is employed in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, leading to its stability and reactivity. The pathways involved include nucleophilic and electrophilic interactions, which are critical for its various applications.
Comparison with Similar Compounds
Similar Compounds
- Hexafluoropropylene oxide
- Difluoromethylene bis(oxy) compounds
- Fluorinated alcohols and acids
Uniqueness
2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane] stands out due to its unique combination of multiple fluorine atoms and the difluoromethylene bis(oxy) linkage. This structure imparts exceptional stability, resistance to degradation, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[difluoro(1,1,1,3,3,3-hexafluoropropan-2-yloxy)methoxy]-1,1,1,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F14O2/c8-3(9,10)1(4(11,12)13)22-7(20,21)23-2(5(14,15)16)6(17,18)19/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPJOSLLGKLQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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